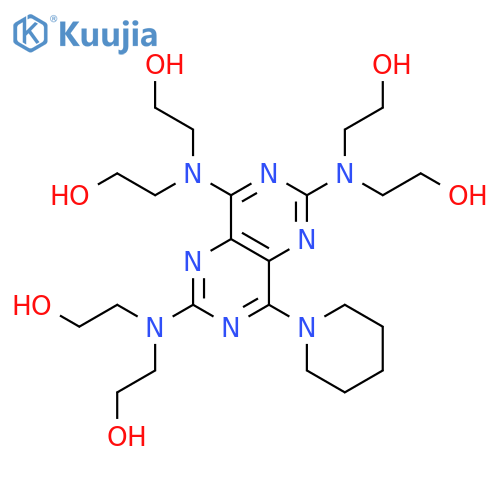Cas no 16908-47-7 (Dipyridamole Tri(diethanolamine))
ジピリダモール トリ(ジエタノールアミン)は、抗血小板薬であるジピリダモールとジエタノールアミンを組み合わせた化合物です。この複合体は、ジピリダモールの溶解性と生体利用能を向上させる特性を持ち、薬剤の安定性を高めることが可能です。主に血栓症の予防や循環器疾患の治療に用いられ、血管拡張作用と抗血小板作用を併せ持ちます。化学的には、ジピリダモールのリン酸ジエステル構造がジエタノールアミンと相互作用することで、より均一な製剤化が実現されます。製薬業界においては、この組み合わせにより投与量の最適化や副作用の軽減が期待されています。

16908-47-7 structure
商品名:Dipyridamole Tri(diethanolamine)
Dipyridamole Tri(diethanolamine) 化学的及び物理的性質
名前と識別子
-
- Ethanol,2,2',2'',2''',2'''',2'''''-[[8-(1-piperidinyl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl]trinitrilo]hexakis-
- DIPYRIDAMOLE EP IMPURITY B
- Dipyridamole Tri(diethanolamine)
- 2-[[2,6-bis[bis(2-hydroxyethyl)amino]-8-piperidin-1-ylpyrimido[5,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol
- 2,2′,2′′,2′′′,2′′′′,2′′′′′-[[8-(1-Piperidinyl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl]trinitrilo]hexakisethanol
- 2,2′,2′′,2′′′,2′′′′,2′′′′′-{[8-(Piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl]tris(azanetriyl)}hexaethanol
- RA 136
- DipyridaMole IMpurity B
- 2,4,6-Tris(diethanolaMino)-8-piperidinopyriMido[5,4-d]pyriMidine
- 2,2',2'',2''',2'''',2'''''-[[8-(1-Piperidinyl)pyriMido[5,4-d]pyriMidine-2,4,6-triyl]trinitrilo]hexakisethanol
- Q27291939
- ETHANOL, 2,2',2'',2''',2'''',2'''''-((8-PIPERIDINOPYRIMIDO(5,4-D)PYRIMIDINE-2,4,6-TRIYL)TRINITRILO)HEXA-
- Ethanol, 2,2',2'',2''',2'''',2'''''-((8-piperidinopyrimido(5,4-d)pyrimidine-2,4,6-triyl)trinitrilo)hexa- (7ci,8ci)
- Dipyridamole specified impurity B [EP]
- 2,2',2'',2''',2'''',2'''''((8-(Piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,4,6-triyl)trinitrilo)hexaethanol
- FT-0667708
- 2,4,6-Tris(diethanolamino)-8-piperidinopyrimido(5,4-d)pyrimidine
- VP11YEX8WZ
- DIPYRIDAMOLE IMPURITY B [EP IMPURITY]
- DTXSID90168643
- Ethanol, 2,2',2'',2''',2'''',2'''''-((8-(1-piperidinyl)pyrimido(5,4-d)pyrimidine-2,4,6-triyl)trinitrilo)hexakis-
- 16908-47-7
- Dipyridamole impurity B [EP]
- A899401
- UNII-VP11YEX8WZ
- RA-136
- SCHEMBL5055315
- 2,2',2'',2''',2'''',2'''''-[[8-(Piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl]trinitrilo]hexaethanol
- Ethanol, 2,2',2'',2''',2'''',2'''''-((8-piperidinopyrimido(5,4-d)pyrimidine-2,4,6-triyl)trinitrilo)hexa-(7ci,8ci)
- 2,2',2'',2''',2'''',2'''''-((8-(Piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl)tris(azanetriyl))hexakis(ethan-1-ol)
- Dipyridamole specified impurity B
- DTXCID6091134
- DIPYRIDAMOLE IMPURITY B (EP IMPURITY)
-
- インチ: InChI=1S/C23H40N8O6/c32-12-6-29(7-13-33)21-19-18(24-23(27-21)31(10-16-36)11-17-37)20(28-4-2-1-3-5-28)26-22(25-19)30(8-14-34)9-15-35/h32-37H,1-17H2
- InChIKey: ZNAFWTHGUALHRT-UHFFFAOYSA-N
- ほほえんだ: N1(C2C3N=C(N(CCO)CCO)N=C(N(CCO)CCO)C=3N=C(N(CCO)CCO)N=2)CCCCC1
計算された属性
- せいみつぶんしりょう: 524.30700
- どういたいしつりょう: 524.30708103g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 14
- 重原子数: 37
- 回転可能化学結合数: 16
- 複雑さ: 604
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.5
- トポロジー分子極性表面積: 186Ų
じっけんとくせい
- ゆうかいてん: >157°C (dec.)
- ようかいど: DMSO (Slightly), Methanol (Sparingly)
- PSA: 185.90000
- LogP: -2.15190
Dipyridamole Tri(diethanolamine) セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Dipyridamole Tri(diethanolamine) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1220528-25MG |
Dipyridamole Related Compound B |
16908-47-7 | United States Pharmacopeia (USP) Reference Standard | 25MG |
¥14329.94 | 2022-02-21 | |
| A2B Chem LLC | AE84715-20mg |
Dipyridamole Tri(diethanolamine) |
16908-47-7 | 98% | 20mg |
$588.00 | 2024-04-20 | |
| TRC | D492645-10mg |
Dipyridamole Tri(diethanolamine) |
16908-47-7 | 10mg |
$ 222.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-497241-10 mg |
Dipyridamole tri(diethanolamine), |
16908-47-7 | 10mg |
¥2,708.00 | 2023-07-11 | ||
| TRC | D492645-100mg |
Dipyridamole Tri(diethanolamine) |
16908-47-7 | 100mg |
$ 1654.00 | 2023-09-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1220528-25MG |
16908-47-7 | 25MG |
¥15211.09 | 2023-01-05 | |||
| SHENG KE LU SI SHENG WU JI SHU | sc-497241-10mg |
Dipyridamole tri(diethanolamine), |
16908-47-7 | 10mg |
¥2708.00 | 2023-09-05 | ||
| Ambeed | A1536555-10mg |
2,2',2'',2''',2'''',2'''''-((8-(Piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl)tris(azanetriyl))hexakis(ethan-1-ol) |
16908-47-7 | 98% | 10mg |
$271.0 | 2024-04-23 |
16908-47-7 (Dipyridamole Tri(diethanolamine)) 関連製品
- 16982-40-4(Dipyridamole Tripiperidine)
- 1176886-12-6(Desethanol Dipyridamole)
- 58-32-2(Dipyridamole)
- 60286-30-8(2,2',2'',2'''-4-(2-Hydroxyethyl)amino-8-(1-piperidinyl)pyrimido5,4-dpyrimidine-2,6-diyldinitrilotetrakisethanol(Dipyridamole Impurity))
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:16908-47-7)Dipyridamole Tri(diethanolamine)

清らかである:99%
はかる:10mg
価格 ($):244.0